4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine
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Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine is a heterocyclic organic compound with the molecular formula C7H10N2S It is characterized by a benzothiazole ring system that is partially saturated, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the desired benzothiazole ring system . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamine
Comparison: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern on the benzothiazole ring. This substitution can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h4-5H,1-3,8H2 |
InChI Key |
VSOKWHPBZINGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=N2)N |
Origin of Product |
United States |
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